molecular formula C23H17FO4 B3932511 7-[(4-fluorophenyl)methoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one

7-[(4-fluorophenyl)methoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one

Cat. No.: B3932511
M. Wt: 376.4 g/mol
InChI Key: FGVBFZMGQHHTIX-UHFFFAOYSA-N
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Description

7-[(4-fluorophenyl)methoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-fluorophenyl)methoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol and 4-methoxybenzaldehyde.

    Formation of Intermediate: The first step involves the reaction of 4-fluorophenol with a suitable reagent, such as a base, to form the corresponding phenoxide ion. This intermediate is then reacted with 4-methoxybenzaldehyde under specific conditions to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization in the presence of a catalyst, such as a Lewis acid, to form the chromen-2-one core structure.

    Final Product:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-[(4-fluorophenyl)methoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the chromen-2-one core are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. These reactions are typically carried out under mild conditions to prevent over-reduction.

    Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles. These reactions are typically carried out under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may yield dihydro derivatives. Substitution reactions may yield a variety of substituted chromen-2-one derivatives with different functional groups.

Scientific Research Applications

7-[(4-fluorophenyl)methoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new chromen-2-one derivatives with potential biological activities.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. It is used in various biological assays to evaluate its effects on different cell lines and organisms.

    Medicine: The compound is investigated for its potential therapeutic applications. It is studied as a lead compound for the development of new drugs targeting specific diseases, such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as dyes, pigments, and polymers. It is also used in the formulation of various industrial products, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of 7-[(4-fluorophenyl)methoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in various biological processes, such as cell proliferation and inflammation. This inhibition can lead to the suppression of disease-related pathways.

    Receptor Binding: The compound may bind to specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways. This binding can result in various cellular responses, such as apoptosis and immune modulation.

    DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function. This interaction can result in the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

7-[(4-fluorophenyl)methoxy]-4-(4-methoxyphenyl)-2H-chromen-2-one can be compared with other similar compounds, such as:

    7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one: This compound has a hydroxy group instead of a fluorophenyl group, which may result in different biological activities and chemical reactivity.

    7-Methoxy-3-phenyl-4H-chromen-4-one: This compound lacks the fluorophenyl and methoxyphenyl groups, which may affect its overall properties and applications.

    7-Hydroxy-4-phenyl-3-(3-pyridinyl)-2H-chromen-2-one: This compound contains a pyridinyl group, which may confer different biological activities and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which may result in distinct biological activities and applications compared to other similar compounds.

Properties

IUPAC Name

7-[(4-fluorophenyl)methoxy]-4-(4-methoxyphenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FO4/c1-26-18-8-4-16(5-9-18)21-13-23(25)28-22-12-19(10-11-20(21)22)27-14-15-2-6-17(24)7-3-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVBFZMGQHHTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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